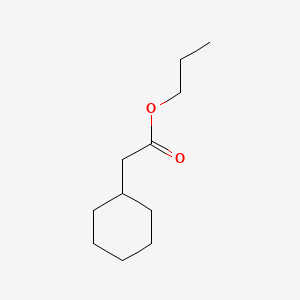
Propyl cyclohexaneacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl cyclohexaneacetate is an organic compound with the molecular formula C11H20O2 It is an ester formed from the reaction of cyclohexaneacetic acid and propanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propyl cyclohexaneacetate can be synthesized through the esterification of cyclohexaneacetic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where cyclohexaneacetic acid and propanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the ester from other by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Propyl cyclohexaneacetate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form cyclohexaneacetic acid and propanol.
Reduction: Reduction of the ester can yield cyclohexaneacetaldehyde and propanol.
Substitution: The ester group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexaneacetic acid and propanol.
Reduction: Cyclohexaneacetaldehyde and propanol.
Substitution: Various substituted cyclohexaneacetates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propyl cyclohexaneacetate has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other organic compounds and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: this compound is used in the production of fragrances and flavorings due to its pleasant odor.
Wirkmechanismus
The mechanism of action of propyl cyclohexaneacetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a ligand for certain receptors, triggering a cascade of biochemical reactions. The compound’s ester group can undergo hydrolysis to release cyclohexaneacetic acid and propanol, which can further participate in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexaneacetic acid: The parent acid from which propyl cyclohexaneacetate is derived.
Propyl acetate: Another ester with similar properties but derived from acetic acid instead of cyclohexaneacetic acid.
Cyclohexaneacetaldehyde: A reduction product of this compound.
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its cyclohexane ring provides stability and hydrophobic characteristics, while the ester group allows for various chemical modifications and reactions.
Eigenschaften
CAS-Nummer |
55910-09-3 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
propyl 2-cyclohexylacetate |
InChI |
InChI=1S/C11H20O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h10H,2-9H2,1H3 |
InChI-Schlüssel |
QZQLNUYDNNRPMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)CC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















